molecular formula C14H16ClN5O B8292723 4-(6-Tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide

4-(6-Tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide

Cat. No.: B8292723
M. Wt: 305.76 g/mol
InChI Key: IRKHGJDBVRWTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H16ClN5O and its molecular weight is 305.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16ClN5O

Molecular Weight

305.76 g/mol

IUPAC Name

4-[(6-tert-butylpyridin-2-yl)amino]-6-chloropyridazine-3-carboxamide

InChI

InChI=1S/C14H16ClN5O/c1-14(2,3)9-5-4-6-11(18-9)17-8-7-10(15)19-20-12(8)13(16)21/h4-7H,1-3H3,(H2,16,21)(H,17,18,19)

InChI Key

IRKHGJDBVRWTFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)NC2=CC(=NN=C2C(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 mL round bottom flask, ethyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate (539 mg, 1.61 mmol) was suspended in ammonia 7M in methanol (7.87 g, 10.0 mL, 70.0 mmol). Sealed and stirred at room temperature for 18 h. The solvents were evaporated and the residue dried in high vacuum to give clean 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide (492 mg, 99.9% yield) as an off-white solid. 1H NMR (DMSO-d6) δ: 11.94 (s, 1H), 9.23 (s, 1H), 8.84 (s, 1H), 8.19 (s, 1H), 7.74 (t, J=7.9 Hz, 1H), 7.14 (d, J=7.6 Hz, 1H), 6.92 (d, J=7.9 Hz, 1H), 1.34 (s, 9H); LC-MS 306.1, 308.1 [M+H]+.
Quantity
539 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate (360 mg, 1.12 mmol) was suspended in 7N ammonia in methanol (12 mL, 84.0 mmol) and stirred at room temperature for 16 h. The mixture was concentrated in vacuo to give 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide (317 mg, 1.03 mmol, 92%) as a yellow powder. MS (EI/CI) m/z: 306.0 [M+H]. This material was used directly in the next step without further purification.
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.